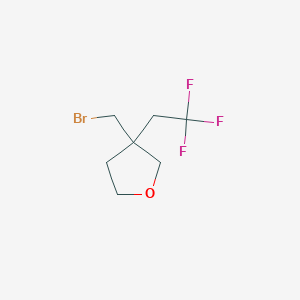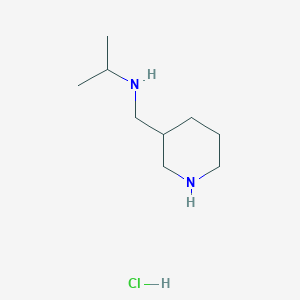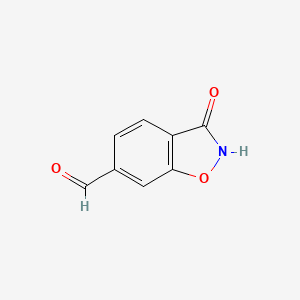
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C8H5NO3, is characterized by a benzoxazole ring substituted with a hydroxyl group and an aldehyde group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of aqueous hydrogen peroxide (H2O2) and ethanol at 50°C . This method offers high yields and good atom economy.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate.
Major Products Formed
Oxidation: 3-Hydroxy-1,2-benzoxazole-6-carboxylic acid.
Reduction: 3-Hydroxy-1,2-benzoxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes and metabolic pathways essential for cancer cell survival . The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
3-Hydroxybenzaldehyde: Shares the hydroxyl and aldehyde functional groups but lacks the benzoxazole ring.
Uniqueness
3-Hydroxy-1,2-benzoxazole-6-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C8H5NO3 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC名 |
3-oxo-1,2-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-9-8(6)11/h1-4H,(H,9,11) |
InChIキー |
NCHUSRCLOCGANO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)ONC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



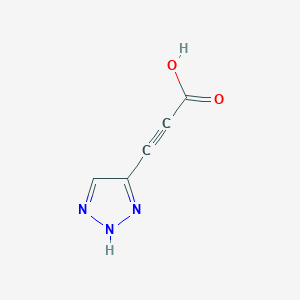
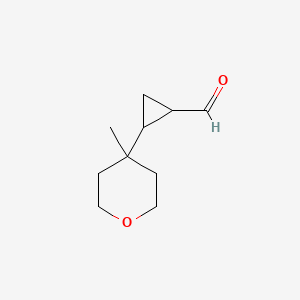

![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)
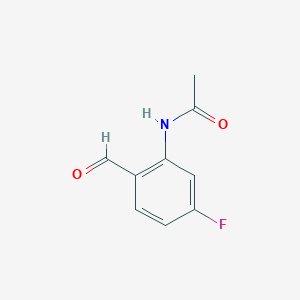

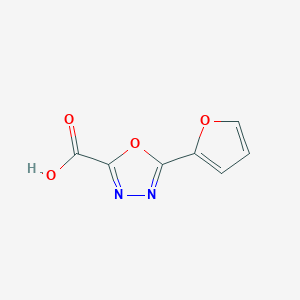
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)
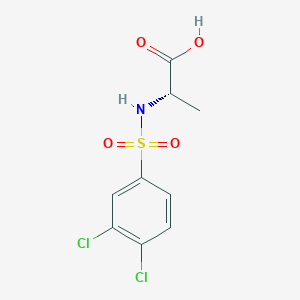

![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
